Mdmb-chminaca

CB1 receptor binding affinity synthetic cannabinoid

MDMB-CHMINACA is an indazole-3-carboxamide synthetic cannabinoid with exceptional CB1 potency (Ki=0.0944 nM, EC50=0.330 nM). Its unique tert-leucine methyl ester head group and cyclohexylmethyl tail produce metabolic and pharmacological profiles that cannot be replicated by AB-CHMINACA or MDMB-FUBINACA. Using surrogates yields non-representative data and invalidates forensic casework. Procure this high-purity reference standard to establish low-level calibration curves, validate LC-MS/MS or GC-MS methods, and conduct accurate receptor pharmacology studies.

Molecular Formula C22H31N3O3
Molecular Weight 385.5 g/mol
CAS No. 1185888-32-7
Cat. No. B608950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMdmb-chminaca
CAS1185888-32-7
SynonymsMDMB-CHMINACA;  (S)-MDMB-CHMINACA
Molecular FormulaC22H31N3O3
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3
InChIInChI=1S/C22H31N3O3/c1-22(2,3)19(21(27)28-4)23-20(26)18-16-12-8-9-13-17(16)25(24-18)14-15-10-6-5-7-11-15/h8-9,12-13,15,19H,5-7,10-11,14H2,1-4H3,(H,23,26)/t19-/m1/s1
InChIKeyDGQMLBSSRFFINY-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MDMB-CHMINACA (CAS 1185888-32-7) - Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonist Overview for Research and Forensic Procurement


MDMB-CHMINACA is an indazole-3-carboxamide synthetic cannabinoid receptor agonist (SCRA) developed by Pfizer in 2008 and is recognized as one of the most potent CB1 receptor agonists known, with a binding affinity (Ki) of 0.0944 nM and an EC50 of 0.330 nM [1]. The compound features a tert-leucine methyl ester head group and a cyclohexylmethyl (CHM) tail, distinguishing it from earlier indole-based cannabinoids and other indazole derivatives. Its extreme potency necessitates strict control and specialized handling, making high-purity reference standards essential for forensic toxicology, analytical method development, and controlled pharmacological research [2].

Why Substituting MDMB-CHMINACA (CAS 1185888-32-7) with Other Indazole-Carboxamide Analogs Is Not Scientifically Justifiable for Quantitative Studies


Within the indazole-3-carboxamide class, minor structural modifications, such as the substitution of the head group's amino acid ester or the tail's aromatic/cyclic moiety, result in orders-of-magnitude differences in CB1 receptor binding affinity, functional potency, and metabolic fate [1]. For instance, the tert-leucinate head group of MDMB-CHMINACA confers significantly higher potency compared to the valinamide of AB-CHMINACA, while its cyclohexylmethyl tail directs unique hydroxylation patterns not observed in 4-fluorobenzyl analogs like MDMB-FUBINACA. Consequently, using a closely related analog such as AB-CHMINACA or MDMB-FUBINACA as a substitute for MDMB-CHMINACA in analytical calibration, in vitro pharmacology, or toxicology studies would yield non-representative data, invalidating quantitative comparisons and compromising the accuracy of forensic casework interpretation [2].

Quantitative Differentiation of MDMB-CHMINACA (CAS 1185888-32-7) Against Closest Analogs: A Technical Evidence Guide for Procurement Decisions


CB1 Receptor Binding Affinity (Ki) Comparison with AB-FUBINACA and JWH-018

MDMB-CHMINACA exhibits a CB1 receptor binding affinity (Ki) of 0.0944 nM, which is approximately 9.5-fold greater than that of AB-FUBINACA (Ki = 0.9 nM) and more than 800-fold greater than that of the prototypical synthetic cannabinoid JWH-018 (Ki = 77 nM) [1]. This exceptional binding affinity places MDMB-CHMINACA among the most potent cannabinoid agonists known.

CB1 receptor binding affinity synthetic cannabinoid

CB1 Receptor Functional Potency (EC50) Comparison with AB-CHMINACA

In functional assays, MDMB-CHMINACA activates the CB1 receptor with an EC50 of 0.330 nM, demonstrating significantly higher potency than the structurally related analog AB-CHMINACA, which has a reported EC50 of 7.4 nM [1]. This represents a 22-fold increase in functional potency for MDMB-CHMINACA.

CB1 receptor functional activity agonist potency

Phase I Metabolic Pathway Specificity and Unique Bioanalytical Marker Identification

In vitro incubation of MDMB-CHMINACA with human liver microsomes (HLM) identified 27 Phase I metabolites, with the major biotransformations being hydroxylation and ester hydrolysis [1]. Crucially, the study identified that CHM-monohydroxylated metabolites are specific to MDMB-CHMINACA and are the most suitable candidates for implementation into bioanalytical assays to demonstrate consumption of this specific synthetic cannabinoid [1]. A subsequent study using both HLM and a zebrafish model confirmed 29 metabolites and recommended M1 (ester hydroxylation) and M2 (monohydroxylation) groups as potential poisoning markers for clinical and forensic casework [2].

metabolism human liver microsomes forensic toxicology

Validated GC-MS Analytical Method for Quantitative and Qualitative Determination

A validated gas chromatography-mass spectrometry (GC-MS) method has been established for the simultaneous qualitative and quantitative analysis of MDMB-CHMINACA along with three other amide-class synthetic cannabinoids (5F-MDMB-PICA, 5F-EMB-PICA, and AMB-FUBINACA) [1]. The method utilized a Thermo TRACE TG-5MS capillary column and demonstrated effective separation and detection of MDMB-CHMINACA, providing a robust analytical framework for forensic and research laboratories.

GC-MS analytical method forensic chemistry

In Vivo Pharmacological Profile: Potency Relative to MDMB-FUBINACA in a Rat Model

In an in vivo study assessing cannabimimetic activity in rats, MDMB-CHMINACA is a close structural analog of MDMB-FUBINACA, which induced a dramatic hypothermic response (>3 °C at 0.3 mg/kg) and bradycardia [1]. Given the established correlation between CB1 receptor affinity/potency and in vivo effects, the significantly higher affinity (Ki = 0.0944 nM vs. ~0.1 nM for MDMB-FUBINACA) and functional potency of MDMB-CHMINACA predict an even more pronounced in vivo response [2].

in vivo pharmacology hypothermia cannabimimetic activity

Recommended Scientific and Forensic Application Scenarios for MDMB-CHMINACA (CAS 1185888-32-7) Based on Differential Evidence


Forensic Toxicology: Definitive Identification of MDMB-CHMINACA Intake via Unique CHM-Monohydroxylated Metabolites

Forensic toxicology laboratories should procure MDMB-CHMINACA and its characterized metabolites, specifically the CHM-monohydroxylated species identified in [1] and [2] from Section 3, to develop and validate confirmatory LC-MS/MS or GC-MS methods. The unique metabolic signature of MDMB-CHMINACA, distinct from analogs like AB-CHMINACA or MDMB-FUBINACA, enables definitive identification of its consumption in clinical or post-mortem casework, a capability not achievable with generic or structurally similar reference standards [1].

Analytical Method Development: Calibration and Validation of High-Sensitivity GC-MS and LC-MS Assays

Due to its extreme potency and low expected concentrations in biological matrices, MDMB-CHMINACA reference standards are essential for establishing low-level calibration curves and validating analytical methods [1]. The validated GC-MS method described in [2] from Section 3 provides a starting point for laboratories, but accurate quantification necessitates the use of a certified MDMB-CHMINACA standard to ensure method accuracy and reproducibility, which cannot be achieved with a less potent surrogate compound [2].

In Vitro Pharmacological Studies: Probing Structure-Activity Relationships at CB1 Receptors

Researchers investigating the structure-activity relationships (SAR) of indazole-carboxamide synthetic cannabinoids require high-purity MDMB-CHMINACA to serve as a high-potency comparator. The compound's exceptional CB1 receptor affinity (Ki = 0.0944 nM) and functional potency (EC50 = 0.330 nM) make it a critical reference point for evaluating the activity of new or emerging analogs. Studies comparing MDMB-CHMINACA with AB-CHMINACA (EC50 = 7.4 nM) and AB-FUBINACA (Ki = 0.9 nM) directly inform the impact of the tert-leucinate head group and cyclohexylmethyl tail on pharmacological activity, as highlighted in [1] and [2] from Section 3.

In Vivo Research: Dose-Response Modeling for High-Potency Cannabimimetic Agents

For in vivo studies aimed at understanding the toxicological and physiological effects of high-potency synthetic cannabinoids, MDMB-CHMINACA is an indispensable tool. The class-level inference from [1] in Section 3, based on the demonstrated in vivo potency of the closely related MDMB-FUBINACA, indicates that MDMB-CHMINACA will produce profound hypothermia and bradycardia at very low doses. This makes it a valuable compound for modeling the effects of extreme CB1 receptor agonism, provided that researchers implement rigorous safety protocols and use accurate dosing based on its high specific activity, which cannot be extrapolated from data on less potent analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mdmb-chminaca

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.